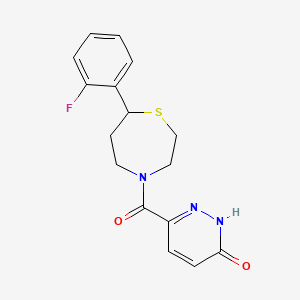

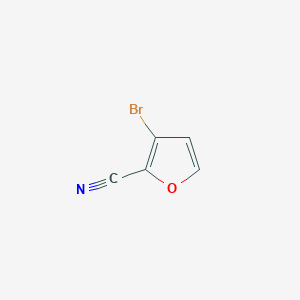

![molecular formula C23H29N5O3 B2459810 7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021207-72-6](/img/structure/B2459810.png)

7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost, safety, and other factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups and a heterocyclic core would likely result in a complex three-dimensional structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is typically reactive and may undergo nucleophilic addition-elimination reactions . The exact reactions that this compound can participate in would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, stability, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide an analysis of these properties .科学研究应用

Metoprolol Intermediate

Metoprolol is an important selective β1-blocker drug used to treat hypertension, angina, and other cardiovascular conditions. The compound you’ve mentioned serves as a key intermediate in the synthesis of metoprolol. Specifically, it is a racemic intermediate, meaning it exists as a mixture of two enantiomers (R and S forms). Researchers have explored its kinetic resolution using biocatalysts like Pseudomonas fluorescens lipase (PFL) . PFL selectively acylates the R-form of this intermediate, leading to the desired metoprolol product. The optimization of reaction parameters, such as temperature, enzyme activity, and substrate concentration, plays a crucial role in achieving high enantioselectivity and conversion .

Organic Synthesis and Borate Chemistry

The compound contains borate and sulfonamide groups, making it relevant in organic synthesis. Researchers have characterized its structure using techniques like 1H and 13C NMR, IR, and MS . Understanding its properties aids in designing efficient synthetic routes for related compounds. The presence of boron atoms suggests potential applications in borate chemistry, where boron-containing compounds play essential roles in catalysis, materials science, and medicinal chemistry .

Protodeboronation Reactions

Protodeboronation reactions are valuable in organic synthesis for creating complex molecules. The compound’s boron atom can undergo protodeboronation, releasing a boronic acid equivalent. Researchers have explored similar reactions using other boronic esters. Understanding the reactivity of this compound contributes to the development of novel synthetic methodologies and the construction of diverse chemical scaffolds .

安全和危害

未来方向

属性

IUPAC Name |

5-(2-methoxyethyl)-2-phenyl-7-(4-propan-2-ylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c1-17(2)26-9-11-27(12-10-26)22(29)19-15-25(13-14-31-3)16-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,15-17H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOVQFVSHMFCPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-isopropylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459729.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexanecarboxamide](/img/structure/B2459732.png)

![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B2459737.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2459740.png)

![8-(2-Phenoxyacetyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2459744.png)

![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)

![6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459746.png)

![2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2459749.png)